molecular formula C10H14N2O4S2 B15257057 Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate

Cat. No.: B15257057
M. Wt: 290.4 g/mol
InChI Key: VSEKIPCBVFFZEB-UHFFFAOYSA-N
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Description

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a piperazine-1-sulfonyl group and a carboxylate ester. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The process includes the following steps:

    Cyclization Reaction: The ring formation between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Thiophene oxides.

    Reduction: Thiophene sulfides.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • Methyl 5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid
  • Thiophene derivatives with various substituents

Comparison: Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate

InChI

InChI=1S/C10H14N2O4S2/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12/h6-7,11H,2-5H2,1H3

InChI Key

VSEKIPCBVFFZEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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